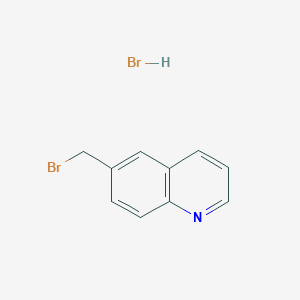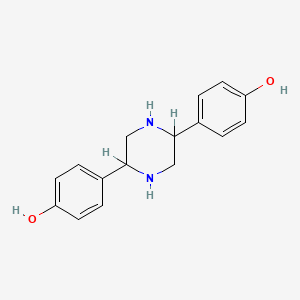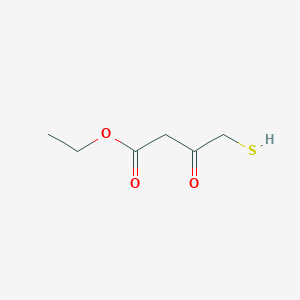
Ethyl 3-oxo-4-sulfanylbutanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-4-sulfanylbutanoate consists of 6 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The InChI code for this compound is 1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-oxo-4-sulfanylbutanoate is a powder that is stored at room temperature . It has a molecular weight of 162.21 g/mol.Aplicaciones Científicas De Investigación
Asymmetric Bioreduction
The asymmetric bioreduction of ethyl 3-oxo-4-sulfanylbutanoate has been studied extensively. For instance, Saccharomyces cerevisiae immobilized in calcium alginate beads was used to achieve high enantio- and diastereoselectivity in the reduction of similar compounds, such as ethyl 3-halo-2-oxo-4-phenylbutanoate (Milagre et al., 2006).
Enantioselective Sequential Hydrogenation
Enantioselective sequential hydrogenation has been applied to compounds similar to ethyl 3-oxo-4-sulfanylbutanoate. For example, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate led to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (Meng et al., 2008).
Microbial Reduction in Bioreactors
Microbial reduction in interface bioreactors has been explored for the production of similar compounds. Ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor using selected yeast strains (Oda et al., 1998).
Photoreactions
Photoreactions of similar compounds have been studied, where irradiation of ethyl 3-oxo-2,4-diphenylbutanoate in different solvents led to various products, indicating potential applications in photochemical synthesis (Yoshioka et al., 1982).
Stereochemical Control in Reductions
Fermenting baker's yeast has been used for the stereochemically controlled reduction of similar 3- and 4-oxo esters. This method shows potential for selective production of specific enantiomers of ethyl 3-oxo-4-sulfanylbutanoate and related compounds (Manzocchi et al., 1987).
Enzyme-Catalyzed Asymmetric Reduction
Enzyme-catalyzed asymmetric reductions have been applied to similar compounds, achieving high enantiomeric excesses and yields. This suggests the potential for enzymatic methods in producing enantiomerically pure derivatives of ethyl 3-oxo-4-sulfanylbutanoate (Baskar et al., 2004).
Propiedades
IUPAC Name |
ethyl 3-oxo-4-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVJYJNQSCOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705127 | |
| Record name | Ethyl 3-oxo-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-sulfanylbutanoate | |
CAS RN |
98485-55-3 | |
| Record name | Ethyl 3-oxo-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
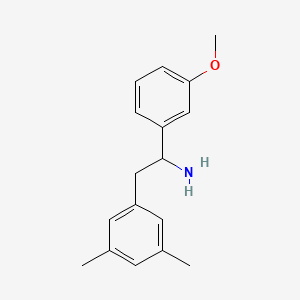
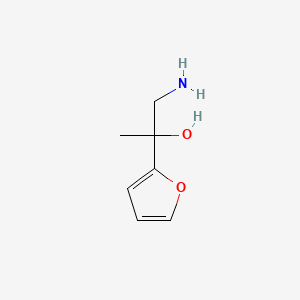
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
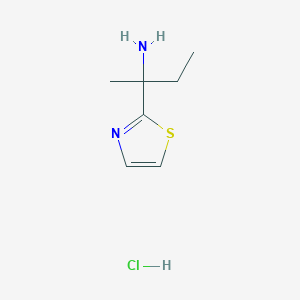
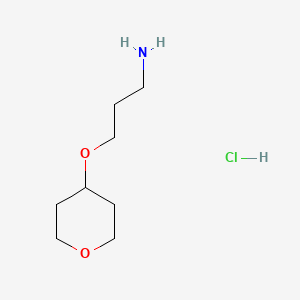
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)

